molecular formula C15H18FNO4 B6662926 4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid

4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid

Cat. No.: B6662926
M. Wt: 295.31 g/mol
InChI Key: NDLZBBHQQQKONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 4-position and an oxan-4-yl group attached to the propanoylamino moiety at the 3-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Oxan-4-yl Group: The oxan-4-yl group can be synthesized through the cyclization of a suitable precursor, such as a diol, under acidic conditions.

    Attachment of the Propanoylamino Group: The propanoylamino group can be introduced by reacting the oxan-4-yl derivative with a suitable amine, such as propanoyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The fluorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with substituted nucleophiles at the 4-position.

Scientific Research Applications

4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxan-4-yl group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling pathways, or interaction with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: A simpler analog with a fluorine atom at the 4-position of the benzoic acid core.

    3-Fluorobenzoic acid: A positional isomer with the fluorine atom at the 3-position.

    2-Fluorobenzoic acid: Another positional isomer with the fluorine atom at the 2-position.

Uniqueness

4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid is unique due to the presence of both the fluorine atom and the oxan-4-yl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c16-12-3-2-11(15(19)20)9-13(12)17-14(18)4-1-10-5-7-21-8-6-10/h2-3,9-10H,1,4-8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLZBBHQQQKONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCC(=O)NC2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.